N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16392324
InChI: InChI=1S/C13H13Cl2N3O3S2/c1-2-3-6-23(20,21)13-18-17-12(22-13)16-11(19)9-5-4-8(14)7-10(9)15/h4-5,7H,2-3,6H2,1H3,(H,16,17,19)
SMILES:
Molecular Formula: C13H13Cl2N3O3S2
Molecular Weight: 394.3 g/mol

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide

CAS No.:

Cat. No.: VC16392324

Molecular Formula: C13H13Cl2N3O3S2

Molecular Weight: 394.3 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide -

Specification

Molecular Formula C13H13Cl2N3O3S2
Molecular Weight 394.3 g/mol
IUPAC Name N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide
Standard InChI InChI=1S/C13H13Cl2N3O3S2/c1-2-3-6-23(20,21)13-18-17-12(22-13)16-11(19)9-5-4-8(14)7-10(9)15/h4-5,7H,2-3,6H2,1H3,(H,16,17,19)
Standard InChI Key ZKFDPBQJCIJXST-UHFFFAOYSA-N
Canonical SMILES CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Introduction

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide is a synthetic organic compound featuring a thiadiazole ring, a butylsulfonyl group, and a 2,4-dichlorobenzamide moiety. This compound is of interest in various fields due to its unique structural arrangement and potential biological activities.

Synthesis and Chemical Behavior

The synthesis of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide typically involves several key steps, including the formation of the thiadiazole ring and the introduction of the butylsulfonyl and 2,4-dichlorobenzamide groups. The compound can undergo various chemical reactions, such as oxidation and reduction, which are essential for modifying its structure to enhance biological activity.

Biological Activities and Applications

Research on N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide suggests potential biological activities, particularly in antimicrobial and anticancer domains. The exact mechanisms of action are under investigation but may involve interactions with specific enzymes or receptors within target cells.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamideC19H24N3O4S2Contains a propan-2-yloxy benzamide group
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamideC11H18N3O3S2Features a 3-methylbutanamide group
N-(5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamideC18H25N3O4S2Contains a phenoxy group

These compounds highlight the uniqueness of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide due to its specific combination of functional groups.

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